molecular formula C9H10O4 B12805580 3-Oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-4-carboxylic acid CAS No. 4717-53-7

3-Oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-4-carboxylic acid

Katalognummer: B12805580
CAS-Nummer: 4717-53-7
Molekulargewicht: 182.17 g/mol
InChI-Schlüssel: OHHBJKDDGFPHQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 128326 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Analyse Chemischer Reaktionen

NSC 128326 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed, but they generally include derivatives and intermediates that retain the core structure of NSC 128326.

Wissenschaftliche Forschungsanwendungen

NSC 128326 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it is studied for its interactions with biological molecules and its potential effects on cellular processes. In medicine, NSC 128326 is investigated for its therapeutic potential, particularly in the treatment of certain diseases. In industry, the compound is utilized in various processes that require its specific chemical properties.

Wirkmechanismus

The mechanism of action of NSC 128326 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can lead to changes in the activity of these targets, ultimately affecting various cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific context in which NSC 128326 is used.

Vergleich Mit ähnlichen Verbindungen

NSC 128326 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or those that undergo similar types of reactions. The unique properties of NSC 128326, such as its specific reactivity and interactions, set it apart from these similar compounds. Some of the similar compounds include those within the same chemical family or those that share functional groups with NSC 128326.

Conclusion

NSC 128326 is a compound of significant interest in various scientific fields due to its unique properties and potential applications. Its synthesis, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its importance and potential uses. Further research and exploration of NSC 128326 will continue to uncover its full potential and applications in science and industry.

Eigenschaften

CAS-Nummer

4717-53-7

Molekularformel

C9H10O4

Molekulargewicht

182.17 g/mol

IUPAC-Name

3-oxo-3a,4,5,7a-tetrahydro-1H-2-benzofuran-4-carboxylic acid

InChI

InChI=1S/C9H10O4/c10-8(11)6-3-1-2-5-4-13-9(12)7(5)6/h1-2,5-7H,3-4H2,(H,10,11)

InChI-Schlüssel

OHHBJKDDGFPHQB-UHFFFAOYSA-N

Kanonische SMILES

C1C=CC2COC(=O)C2C1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.